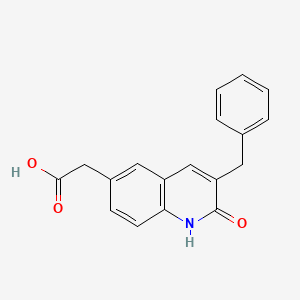

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

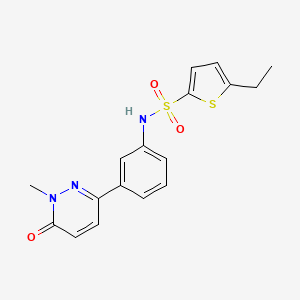

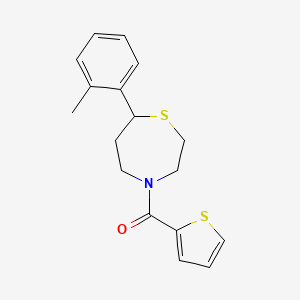

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid, also known as BBQ acid, is an important molecular building block. It has gained significant attention for its potential use in a wide range of applications. It is a part of a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and properly characterized .

Synthesis Analysis

The synthesis of BBQ acid was attempted as a part of the creation of tacrine analogues free of hepatotoxicity . These new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . The identification of the chemical structures was verified by NMR and HR-MS .Molecular Structure Analysis

The molecular formula of BBQ acid is C18H15NO3, and it has a molecular weight of 293.322. The structure of the compound was confirmed through various methods including NMR and HR-MS .Chemical Reactions Analysis

BBQ acid is part of a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides . These compounds were synthesized as part of an attempt to create tacrine analogues free of hepatotoxicity . The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE), as evaluated by the in-house gas chromatography method .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their complex structures and potential biological activities. For instance, it can be used to synthesize 3-benzoyl-2-oxo-1,2-dihydroquinoxaline , a compound with potential applications in medicinal chemistry .

Kornblum Oxidation

In organic chemistry, the Kornblum oxidation is a process used to convert primary amines into nitriles. “2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid” can undergo this reaction to form various azido derivatives, which are valuable intermediates in the synthesis of other organic compounds .

Pharmaceutical Research

Due to its structural similarity to quinolone derivatives, this compound is of interest in pharmaceutical research. Quinolones are a class of synthetic broad-spectrum antibiotic drugs, and modifications to their structure can lead to the development of new antibiotics with improved efficacy and reduced resistance .

Biological Activity Studies

The compound’s core structure is similar to that of many biologically active molecules, making it a candidate for the study of biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used to create derivatives that are then tested for these activities .

Material Science

In material science, this compound could be used to synthesize organic semiconductors due to its conjugated system. These materials are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Education

As a complex organic molecule, “2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid” can be used in chemical education to demonstrate various synthetic techniques and reactions, including the Kornblum oxidation, heterocycle formation, and more .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to develop new methods for the detection and quantification of similar compounds in various samples .

Environmental Studies

Derivatives of this compound may be studied for their environmental impact, such as their biodegradability, toxicity to aquatic life, and potential as environmental contaminants .

Mécanisme D'action

Target of Action

The primary target of the compound 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid acts as a potent inhibitor against the AChE enzyme . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing the level of this neurotransmitter in the synaptic cleft . This leads to enhanced nerve impulse transmission .

Biochemical Pathways

The action of 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid affects the cholinergic pathway . By inhibiting AChE, it prevents the hydrolysis of acetylcholine, leading to an increased level of this neurotransmitter in the synaptic cleft . This results in enhanced nerve impulse transmission, which can counteract the symptoms of neurodegenerative diseases like Alzheimer’s .

Result of Action

The inhibition of AChE by 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid leads to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse transmission, which can help alleviate the symptoms of neurodegenerative diseases like Alzheimer’s .

Orientations Futures

The synthesized carboxamides, including BBQ acid, showed a strong potency in inhibiting AChE . This suggests that these compounds could potentially be used in the treatment of conditions such as Alzheimer’s disease . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds . This indicates that there is ongoing research into the potential applications of these compounds, including BBQ acid.

Propriétés

IUPAC Name |

2-(3-benzyl-2-oxo-1H-quinolin-6-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17(21)10-13-6-7-16-14(9-13)11-15(18(22)19-16)8-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHUKMLJGXEYPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)CC(=O)O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide](/img/structure/B2587279.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2587293.png)